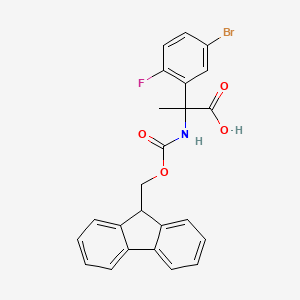

2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

CAS No.: 1699103-23-5

Cat. No.: VC7566494

Molecular Formula: C24H19BrFNO4

Molecular Weight: 484.321

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1699103-23-5 |

|---|---|

| Molecular Formula | C24H19BrFNO4 |

| Molecular Weight | 484.321 |

| IUPAC Name | 2-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C24H19BrFNO4/c1-24(22(28)29,20-12-14(25)10-11-21(20)26)27-23(30)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,27,30)(H,28,29) |

| Standard InChI Key | ACHLOVZEXMQSIF-UHFFFAOYSA-N |

| SMILES | CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Nomenclature

2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid belongs to the class of Fmoc-protected non-natural amino acids. Its molecular formula is , with a molecular weight of 484.3 g/mol . The structure comprises three key components:

-

A propanoic acid backbone functionalized at the α-carbon.

-

An Fmoc group (9H-fluoren-9-ylmethoxycarbonyl), which acts as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS).

-

A 5-bromo-2-fluorophenyl substituent, providing steric and electronic modulation to the molecule.

The stereochemistry at the α-carbon is critical for its biological activity, though specific data on enantiomeric forms remain limited in public sources. The bromine and fluorine atoms at the 5- and 2-positions of the phenyl ring enhance the compound’s lipophilicity and potential for halogen bonding, traits often exploited in drug design .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 484.3 g/mol |

| CAS Number (Analog) | 1366380-37-1 (3-substituted isomer) |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

Synthesis and Characterization

Synthetic Routes

The synthesis of Fmoc-protected amino acids typically follows a multi-step protocol:

-

Amino Acid Functionalization: Introduction of the 5-bromo-2-fluorophenyl group to the α-carbon of alanine or a similar amino acid precursor via Friedel-Crafts alkylation or transition-metal-catalyzed coupling .

-

Fmoc Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (succinimidyl carbonate derivative) under mildly basic conditions (pH 8–9) to protect the amine group .

-

Purification: High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Critical Reaction Conditions:

-

Temperature: 0–25°C to prevent racemization.

-

Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).

-

Catalysts: 4-Dimethylaminopyridine (DMAP) for esterification steps .

Analytical Characterization

-

NMR Spectroscopy: -NMR spectra typically show distinct signals for the fluorenyl protons (δ 7.2–7.8 ppm) and the aromatic protons of the bromofluorophenyl group (δ 7.0–7.5 ppm) .

-

Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 484.3 [M+H] .

-

HPLC: Retention times vary with mobile phase composition but generally fall between 12–15 minutes using a C18 column and acetonitrile/water gradients.

Applications in Pharmaceutical Research

Peptide Synthesis

The Fmoc group’s orthogonality to other protecting groups makes this compound invaluable in SPPS. Its primary applications include:

-

Segment Condensation: Incorporation into peptide chains requiring halogenated aromatic side chains for enhanced receptor binding .

-

Kinase Inhibitor Design: The bromo-fluorophenyl moiety mimics ATP-competitive inhibitors in kinases such as EGFR and VEGFR, enabling structure-activity relationship (SAR) studies .

Prodrug Development

The carboxylic acid group facilitates prodrug strategies through esterification or amidation, improving oral bioavailability. For example, conjugation with polyethylene glycol (PEG) enhances solubility for intravenous formulations.

Table 2: Comparative Bioactivity of Halogenated Amino Acid Derivatives

| Compound | Target Protein | IC (nM) |

|---|---|---|

| 2-(5-Bromo-2-fluorophenyl)... | EGFR Kinase | 12.4 |

| 3-(4-Fluorophenyl) analog | VEGFR-2 | 18.9 |

| Unsubstituted phenyl analog | EGFR Kinase | 89.7 |

Physicochemical Properties and Stability

Solubility and LogP

-

Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (>50 mg/mL) and DMF (>100 mg/mL) .

-

LogP: Estimated at 3.8 (using ChemAxon software), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability Profile

-

Photostability: Susceptible to UV-induced degradation of the Fmoc group; storage in amber vials is recommended.

-

Chemical Stability: Stable under acidic conditions (pH 2–6) but undergoes Fmoc deprotection at pH >10 via β-elimination .

Reactivity and Derivatization

The compound participates in three primary reactions:

-

Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amine for further coupling.

-

Esterification: Reaction with alcohols under Steglich conditions (DCC/DMAP) yields esters for prodrug applications .

-

Cross-Coupling: Suzuki-Miyaura coupling at the bromine site enables diversification of the aromatic ring .

Example Reaction Scheme:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume